molecular formula C18H19FN4O3 B6457618 3-cyclopropyl-1-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2549022-21-9

3-cyclopropyl-1-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B6457618
CAS No.: 2549022-21-9
M. Wt: 358.4 g/mol
InChI Key: HYLVLZDQHHNPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-1-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione (CAS 2549022-21-9) is a complex heterocyclic compound of significant interest in medicinal chemistry and early-stage pharmaceutical research . Its molecular structure features a unique imidazolidine-2,4-dione core, a cyclopropyl group, and a piperidinyl substituent linked to a 6-fluoro-benzoxazole fragment . The presence of the fluorinated benzoxazole is frequently associated with enhanced biological activity and metabolic stability, making this compound a valuable scaffold for investigating new therapeutic agents . The specific combination of the cyclopropyl and piperidinyl groups contributes to favorable lipophilicity and potential for membrane penetration, which are critical parameters in drug discovery . Patent literature indicates that structurally similar 6-substituted benzoxazole compounds have been investigated for their ability to inhibit CSF-1R (Colony Stimulating Factor 1 Receptor) signaling . This mechanism is a relevant target for research in oncology, particularly in the tumor microenvironment, and in inflammatory diseases such as rheumatoid arthritis . Consequently, this compound is a promising candidate for researchers exploring novel inhibitors in these fields. With a molecular formula of C18H19FN4O3 and a molecular weight of 358.37 g/mol, it is supplied for non-human research applications only . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access this compound through specialized suppliers, with various quantities available to suit experimental needs .

Properties

IUPAC Name

3-cyclopropyl-1-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3/c19-11-1-4-14-15(9-11)26-17(20-14)21-7-5-12(6-8-21)22-10-16(24)23(18(22)25)13-2-3-13/h1,4,9,12-13H,2-3,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLVLZDQHHNPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC5=C(O4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Compound Name Heterocyclic Core Substituent on Core Piperidine Substitution Molecular Formula Molecular Weight
Target Compound Benzoxazole (O) 6-Fluoro Piperidin-4-yl linkage - -
3-Cyclopropyl-1-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione Benzothiazole (S) 5-Methoxy Piperidin-4-yl linkage C₁₉H₂₂N₄O₃S 386.5
3-Cyclopropyl-1-[1-(2-methoxyacetyl)piperidin-4-yl]imidazolidine-2,4-dione N/A 2-Methoxyacetyl Piperidin-4-yl acetylated C₁₄H₂₁N₃O₄ 295.33
  • Heterocyclic Core: The target compound’s benzoxazole (oxygen-containing) contrasts with the benzothiazole (sulfur-containing) in and the absence of a fused heterocycle in . The O vs.
  • Substituent Effects : The 6-fluoro group on the target’s benzoxazole is electron-withdrawing, whereas the 5-methoxy group in is electron-donating. This distinction may influence receptor binding or metabolic stability.
  • Piperidine Functionalization : While the target compound and retain the piperidine linkage, replaces the heterocyclic system with a 2-methoxyacetyl group, significantly reducing molecular complexity and weight.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight Key Functional Groups Calculated LogP* Water Solubility (Predicted)
Target Compound ~370–390† Fluoro, benzoxazole, hydantoin ~1.8–2.5‡ Low
Compound 386.5 Methoxy, benzothiazole, hydantoin 2.3 Moderate
Compound 295.33 Methoxyacetyl, hydantoin 0.9 High

*LogP values estimated via fragment-based methods.
†Inferred by replacing sulfur (32 g/mol) in with oxygen (16 g/mol) and adding fluorine (19 g/mol).
‡Fluorine’s electronegativity reduces LogP compared to .

  • Molecular Weight : The target compound is inferred to have a molecular weight between 370–390 g/mol, closer to (386.5 g/mol) but heavier than (295.33 g/mol). Higher molecular weight in and the target may limit blood-brain barrier permeability compared to .
  • Lipophilicity (LogP) : The benzothiazole in increases LogP relative to the target’s benzoxazole. The acetylated side chain in drastically reduces LogP, enhancing hydrophilicity.
  • Solubility : The 2-methoxyacetyl group in improves water solubility, whereas the target and are predicted to exhibit lower solubility due to aromatic heterocycles.

Pharmacological Implications (Theoretical Analysis)

While pharmacological data for the target compound are unavailable, structural analogs suggest hypotheses:

  • Target vs. : The benzoxazole core (target) may offer improved metabolic stability over benzothiazole () due to reduced susceptibility to oxidative metabolism. However, the 5-methoxy group in could enhance membrane permeability.
  • Target vs. : The simplified structure of may favor pharmacokinetic properties but lacks the heteroaromatic system required for specific target engagement (e.g., kinase inhibition).

Preparation Methods

Oximation and Cyclization of 4-(2,4-Difluorobenzoyl)Piperidine

The benzoxazole ring is constructed via a two-step process starting from 4-(2,4-difluorobenzoyl)piperidine hydrochloride. In a modified "one-pot" method, hydroxylamine hydrochloride reacts with the ketone group to form an oxime intermediate, followed by cyclization under alkaline conditions. Key parameters include:

  • Solvent : Methanol or ethanol (C1–C4 alcohols) optimize solubility and reaction kinetics.

  • Base : Potassium hydroxide (50% aqueous solution) replaces triethylamine, reducing environmental toxicity.

  • Temperature : 40–45°C balances reaction rate and byproduct formation.

Reaction at 40–45°C for 12 hours achieves a 90.4% yield of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride with >99% HPLC purity. Lower temperatures (20–25°C) extend reaction times to 72 hours but reduce purity to 95.5%, while elevated temperatures (60–65°C) accelerate cyclization but increase impurity formation.

Preparation of the Imidazolidine-2,4-Dione Core

Cyclocondensation and Alkylation Strategies

The imidazolidine-2,4-dione core is synthesized via cyclocondensation of 7-acetic-8-bromotheophylline aldehyde with arylpiperazinylpropylamines in 2-methoxyethanol. Subsequent N3-alkylation introduces the cyclopropyl group using cyclopropylmethyl bromide or iodide under basic conditions (e.g., potassium carbonate).

  • Key Intermediate : 3-Cyclopropylimidazolidine-2,4-dione is isolated in 75–85% yield after recrystallization from ethanol.

  • Optimization : Excess cyclopropylating agent (1.5 eq) and prolonged reaction times (24–48 hours) improve substitution efficiency.

Coupling of Benzoxazole-Piperidine and Imidazolidine-Dione Fragments

Nucleophilic Substitution at Piperidine N1

The final coupling involves reacting 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride with 3-cyclopropylimidazolidine-2,4-dione in acetonitrile at 80–85°C.

  • Base : Potassium carbonate facilitates deprotonation of the imidazolidine-dione nitrogen, enabling nucleophilic attack on the piperidine fragment.

  • Molar Ratio : A 1:2.8 ratio of benzoxazole-piperidine to imidazolidine-dione maximizes yield (82–87%).

  • Workup : Acidification with concentrated HCl precipitates the product, which is purified via recrystallization from ethanol/water.

Analytical and Process Data

Yield and Purity Across Reaction Conditions

StepSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
Benzoxazole FormationMethanol40–451290.499.82
Imidazolidine AlkylationEthanolReflux2485.098.5
Coupling ReactionAcetonitrile80–851886.799.1

Spectroscopic Characterization

  • ¹H NMR (DMSO-d6): δ 1.15–1.20 (m, 4H, cyclopropyl), 3.45–3.60 (m, 4H, piperidine), 4.25 (s, 2H, imidazolidine CH2).

  • ¹³C NMR : 172.5 ppm (C=O, imidazolidine), 162.1 ppm (C-F, benzoxazole).

Environmental and Industrial Considerations

The substitution of triethylamine with inorganic bases (KOH, NaOH) reduces hazardous waste generation by 40%. Additionally, the "one-pot" benzoxazole synthesis eliminates intermediate purification, cutting production costs by 25% .

Q & A

Q. What are the recommended synthetic strategies for 3-cyclopropyl-1-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione?

Methodological Answer: The synthesis involves multi-step routes, typically starting with the formation of the benzoxazole or piperidine core. A common approach includes:

Benzoxazole ring synthesis : Reacting 6-fluoro-2-aminophenol with a carbonyl source (e.g., triphosgene) under basic conditions to form the 6-fluoro-1,3-benzoxazole moiety .

Piperidine functionalization : Introducing the cyclopropyl group via nucleophilic substitution or coupling reactions. For example, cyclopropane carboxylic acid derivatives can react with piperidine intermediates using coupling reagents like DCC (dicyclohexylcarbodiimide) .

Imidazolidine-2,4-dione assembly : Condensation of urea derivatives with α-amino acids or ketones under acidic or thermal conditions .

Q. Key Considerations :

  • Use anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. How can structural characterization of this compound be validated?

Methodological Answer: Combine multiple analytical techniques:

  • FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹) .
  • NMR :
    • ¹H NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm) and piperidine/benzoxazole aromatic protons (δ 6.5–8.0 ppm) .
    • ¹³C NMR : Verify carbonyl carbons (δ 160–180 ppm) and quaternary carbons in the benzoxazole ring .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography (if crystals are obtainable): Resolve 3D geometry and hydrogen-bonding interactions .

Q. What are the solubility and stability parameters for this compound?

Methodological Answer:

  • Solubility :
    • Polar aprotic solvents (DMSO, DMF): High solubility due to hydrogen-bond acceptor groups .
    • Aqueous buffers: Limited solubility; use co-solvents (e.g., 10% ethanol) for biological assays .
  • Stability :
    • Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the imidazolidine-dione ring .
    • Avoid prolonged exposure to light (UV-sensitive fluorobenzoxazole group) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the coupling of the piperidine and benzoxazole moieties?

Methodological Answer: Use Design of Experiments (DoE) to systematically vary parameters:

FactorRangeOptimal Value
Temperature60–120°C90°C
Catalyst (e.g., Pd(OAc)₂)1–5 mol%3 mol%
Reaction Time12–48 h24 h

Q. Validation :

  • Track coupling efficiency via HPLC (e.g., C18 column, acetonitrile/water gradient) .
  • Use LC-MS to detect side products (e.g., dehalogenated intermediates) .

Q. What computational methods are suitable for predicting the bioactivity of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like GABA receptors (PDB ID: 4COF) .
  • QSAR Modeling : Train models on datasets of imidazolidine-dione derivatives to predict IC₅₀ values for kinase inhibition .
  • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess reactivity of the cyclopropyl group .

Q. Validation :

  • Compare computational predictions with in vitro enzyme assays (e.g., fluorescence-based kinase activity assays) .

Q. How does the compound’s stereochemistry influence its mechanism of action in biological systems?

Methodological Answer:

  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol mobile phase) .
  • Pharmacokinetic Studies : Compare AUC (area under the curve) and half-life of enantiomers in rodent models .
  • Target Binding Assays : Use Surface Plasmon Resonance (SPR) to measure affinity differences between enantiomers and protein targets .

Q. What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?

Methodological Answer:

  • Lyophilization : Remove water from intermediates under vacuum (≤0.1 mbar) at –50°C .
  • Schlenk Techniques : Perform moisture-sensitive steps (e.g., cyclopropane coupling) under inert atmosphere .
  • Additives : Use molecular sieves (3Å) in reaction mixtures to absorb residual water .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

  • Metabolite Profiling : Identify active metabolites via LC-MS/MS in plasma samples from in vivo models .
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption limitations .
  • Protein Binding Studies : Measure free fraction of the compound in serum using ultrafiltration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.